Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
Description
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS: 52505-46-1, C₁₀H₁₀N₂O₂S, MW: 222.26 g/mol) is a fused heterocyclic compound featuring a thienopyridine core with an amino group at position 3 and an ethyl ester at position 2. Its planar thieno[2,3-b]pyridine ring system (dihedral angle: 0.1°) and perpendicular ethyl group orientation (C8–O1–C9–C10: −90.5°) facilitate hydrogen bonding and molecular packing in crystalline forms . This compound is a key intermediate in synthesizing bioactive derivatives, particularly antitubercular and antimicrobial agents .
Propriétés
IUPAC Name |
ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLWHNQYBCCNLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353339 | |
| Record name | ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52505-46-1 | |
| Record name | Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52505-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Suzuki–Miyaura Coupling for Pyridine Core Functionalization
The synthesis of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate often begins with 2,6-dichloronicotinonitrile (8 ), a commercially available precursor. A palladium-catalyzed Suzuki–Miyaura cross-coupling reaction introduces aryl or heteroaryl groups at the 6-position of the pyridine ring. Using Pd(PPh₃)₄ as a catalyst in refluxing dioxane, boronic acids selectively substitute one chlorine atom, yielding monosubstituted intermediates (9a–c ) alongside minor disubstituted byproducts. Despite challenges in chromatographic separation, the mixture progresses without purification, as subsequent reactions tolerate residual disubstituted impurities.
Nucleophilic Aromatic Substitution and Cyclization
Following cross-coupling, an SₙAr reaction with ethyl thioglycolate and triethylamine installs a thioacetate moiety at the 2-position of the pyridine ring. This step forms ethyl 2-(3-cyanopyridin-2-ylthio)acetate, which undergoes intramolecular cyclization under basic conditions to generate the thieno[2,3-b]pyridine core. The cyclization proceeds via attack of the thiolate anion on the nitrile group, forming the aminothiophene ring and yielding this compound. This one-pot protocol achieves moderate to high yields (60–85%), though exact figures depend on the substituents introduced during cross-coupling.
Aldehyde Protection and Sequential Functionalization
Orthoester-Mediated Protection Strategies
An alternative route employs aldehyde protection to enhance regioselectivity. Starting with 2,6-dichloro-3-carbaldehyde, methanol and acidic Amberlyst 15 convert the aldehyde to a dimethyl acetal (19 ), shielding it during subsequent Suzuki coupling. Selective functionalization at the 6-position with 4-methoxyphenyl boronic acid affords 20 , which undergoes deprotection to regenerate the aldehyde (21 ). This stepwise approach avoids side reactions and improves overall yield (70–90%) compared to direct coupling.
Thioacetate Installation and Cyclization
Aldehyde 21 reacts with ethyl thioglycolate under conditions analogous to the SₙAr pathway, forming ethyl thieno[2,3-b]pyridine-2-carboxylate (22 ). Hydrolysis of the ester to the carboxylic acid, followed by HATU-mediated amidation, yields target amides, though the ethyl ester itself is isolable at this stage. This method highlights the versatility of orthogonal protecting groups in multistep syntheses.
Hydrazine-Mediated Derivatization and Byproduct Analysis
Byproduct Characterization and Mitigation
Side products like 2,6-disubstituted pyridines arise during Suzuki coupling, necessitating careful optimization of catalyst loading and reaction time. Studies suggest that maintaining a 1:1 molar ratio of boronic acid to 8 and limiting reaction duration to 2–4 hours minimizes disubstitution.
Spectroscopic and Analytical Validation
Structural Confirmation via NMR and IR
¹H NMR spectra of this compound exhibit characteristic signals at δ 1.4 (t, CH₃), 4.4 (q, CH₂), and aromatic protons between δ 7.7–8.8 ppm, confirming ester and aminothiophene moieties. IR stretches at 3250 cm⁻¹ (N–H) and 1700 cm⁻¹ (C=O) further validate the structure.
Mass Spectrometry and Elemental Analysis
High-resolution mass spectrometry (HRMS) of the ethyl ester reveals a molecular ion peak at m/z 236.0584 (calc. 236.0582 for C₁₁H₁₂N₂O₂S), while elemental analysis aligns with theoretical values (C: 55.92%, H: 5.08%, N: 11.86%, S: 13.57%).
Comparative Evaluation of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki–Cyclization | Cross-coupling, SₙAr, cyclization | 60–85 | Broad substrate scope | Byproduct formation |
| Aldehyde Protection | Acetal formation, coupling, deprotection | 70–90 | High regioselectivity | Additional protection/deprotection steps |
| Hydrazine Derivatization | Ester to carbohydrazide conversion | 90 | Access to fused heterocycles | Not a direct synthesis method |
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thienopyridine derivatives.
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Inhibitors of Kinase Activity
One of the most notable applications of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is its use as an inhibitor of the IκB kinase (IKK) complex. This inhibition is crucial for the modulation of the NF-κB signaling pathway, which is implicated in various inflammatory and autoimmune diseases as well as cancer. The compounds derived from this scaffold have shown efficacy in blocking the transcription of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, making them potential candidates for treating conditions like rheumatoid arthritis, multiple sclerosis, and certain cancers .
1.2 Development of Anticancer Agents
Research indicates that derivatives of this compound can be developed into anticancer agents. These compounds have demonstrated activity against various malignancies including lymphomas and solid tumors such as breast and colorectal cancer. The mechanism often involves the modulation of cell cycle regulatory genes and apoptosis pathways through NF-κB inhibition .
Synthetic Applications
2.1 Versatile Synthetic Precursor
This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds. For instance, it can be reacted with hydrazine hydrate to produce carbohydrazide derivatives which can further undergo cyclization to yield pyridothienopyrimidines—structures that are of pharmacological interest due to their biological activities .
Table 1: Synthetic Transformations of this compound
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrazine Reaction | Hydrazine hydrate | Carbohydrazide derivative | Quantitative |
| Cyclization | Triethyl orthoformate, reflux | Pyridothienopyrimidines | Varies |
| Acetylation | Acetic anhydride | Acetamido derivative | Varies |
| Thiocyanation | Potassium thiocyanate | Thienopyrimidine derivatives | Varies |
Case Studies
3.1 Case Study: Inhibition of IKK
In a study focused on the pharmacological properties of this compound derivatives, researchers synthesized a series of compounds that effectively inhibited IKK activity. The results showed a significant reduction in the expression levels of NF-κB target genes in vitro, suggesting potential therapeutic benefits in treating inflammatory diseases .
3.2 Case Study: Anticancer Activity
Another study explored the anticancer potential of novel derivatives synthesized from this compound. The compounds were tested against various cancer cell lines, demonstrating promising cytotoxic effects and the ability to induce apoptosis through NF-κB pathway modulation. The findings support further development and optimization of these compounds as targeted cancer therapies .
Mécanisme D'action
The mechanism of action of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Physical and Crystallographic Properties
Activité Biologique
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and case studies highlighting its efficacy against various cancer cell lines.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a thieno-pyridine framework with an amino group and a carboxylate group, which contribute to its biological properties. The presence of these functional groups allows for interactions with various biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Pd-Catalyzed Coupling Reactions : Utilizing Buchwald-Hartwig and Suzuki coupling methods to form derivatives.
- One-Pot Three-Component Reactions : This method has been shown to yield various pyrimidine hybrids effectively when combined with appropriate substrates .
Anticancer Properties
This compound and its derivatives have demonstrated significant anticancer activity. Research indicates that these compounds can inhibit cell growth in various tumor cell lines. For instance:
- Cell Proliferation Inhibition : Derivatives of this compound have been shown to induce apoptosis in cancer cells, leading to decreased cell viability. Studies reported IC50 values ranging from 1.1 to 4.7 µM against different cancer cell lines, including HeLa and NCI-H460 cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 1.1 | Induces apoptosis |
| Ethyl 3-amino-thieno[2,3-b]pyridine derivatives | NCI-H460 | 1.30 - 1.63 | Alters cell cycle profile |
| Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate | MDA-MB-231 | 13 | Reduces tumor size in CAM model |
The mechanisms underlying the anticancer effects of this compound involve:
- Cell Cycle Arrest : Compounds have been observed to alter the cell cycle distribution, causing an increase in G0/G1 phase cells while decreasing S phase cells.
- Apoptosis Induction : The compounds effectively trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Antitumor Effects : A study demonstrated that a derivative significantly reduced the number of proliferating MDA-MB-231 breast cancer cells and decreased tumor size in an in ovo CAM model .
"Compound 2e caused a decrease in MDA-MB-231 cell number correlated with decreased % of proliferating cells" .
- Structure-Activity Relationship (SAR) Analysis : Another research focused on synthesizing new derivatives and evaluating their biological activity against various human tumor cell lines. The results indicated that specific substitutions on the thieno-pyridine scaffold enhanced anticancer properties while minimizing toxicity to normal cells .
Q & A
Q. What are the standard synthetic routes for Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via condensation reactions of aminothiophene derivatives with ethyl cyanoacetate or related precursors. For example, a key intermediate (ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate) can be functionalized using reagents like p-toluenesulfonyl chloride under dichloromethane/pyridine conditions, achieving yields >90% after crystallization . Optimization involves adjusting stoichiometry (e.g., 3:1 molar ratio of sulfonating agent to substrate) and monitoring reaction completion via TLC. Purification via slow evaporation from dichloromethane/petroleum ether (1:2) produces crystals suitable for X-ray analysis .
Q. How is spectroscopic characterization (e.g., IR, NMR) performed to confirm the structure?
Answer:
- IR Spectroscopy : Key peaks include NH₂ stretches (3487–3354 cm⁻¹) and carbonyl (C=O) vibrations (~1660 cm⁻¹). Conjugation between the amino group and thienopyridine ring reduces NH₂ stretching frequency, confirming electronic delocalization .
- NMR : ¹H NMR reveals aromatic protons in the thienopyridine ring (δ 6.5–8.5 ppm) and ethyl ester signals (δ 1.3–4.3 ppm). DEPT and HSQC spectra help assign quaternary carbons and heteroatom-linked protons .
Q. What purification methods are recommended for isolating high-purity samples?
Answer: Crystallization is preferred for scalability and purity. For example, recrystallization from dichloromethane/petroleum ether (1:2) yields >90% purity . Column chromatography (silica gel, ethyl acetate/hexane) is used for intermediates, but solvent selection must avoid decomposition of the labile thienopyridine core .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-97) refines bond lengths, angles, and hydrogen-bonding networks. For instance, the thieno[2,3-b]pyridine ring in derivatives is planar (mean deviation <0.006 Å), with intramolecular N–H⋯O hydrogen bonds stabilizing sulfonamide groups . Data collection at 293 K with MoKα radiation (λ = 0.71073 Å) and absorption correction (Dwiggins method) ensures accuracy .
Q. How do substituents on the thienopyridine core influence biological activity (e.g., antimicrobial or antitumor effects)?
Answer:
- Antimicrobial activity : Introducing electron-withdrawing groups (e.g., 4-bromophenyl) enhances activity against S. aureus (MIC ≤ 2 µg/mL). Substituents at C6 improve membrane penetration .
- Antitumor activity : Sulfonamide derivatives exhibit cytotoxicity via topoisomerase inhibition. Structure-activity relationship (SAR) studies correlate planar ring systems with improved binding to hydrophobic enzyme pockets .
Q. How should researchers address contradictory crystallographic data, such as variations in unit cell parameters?
Answer:
- Validation : Cross-check data with the Cambridge Structural Database (CSRD) and recalculate metrics (e.g., Rint < 0.05). For example, orthorhombic Pbca symmetry (a = 14.809 Å, b = 11.892 Å, c = 19.494 Å) was confirmed via 3075 independent reflections (R factor = 0.055) .
- Refinement : Use restraints for disordered atoms and verify hydrogen-bonding networks (e.g., dimeric structures via N–H⋯O interactions) .
Q. What methodologies are used to evaluate cytotoxicity in multidrug-resistant cell lines?
Answer:
- Assay design : Use MTT or resazurin assays on cell lines (e.g., KB-V1/VCR) with verapamil as a P-gp inhibitor. IC₅₀ values <10 µM indicate potency against resistant phenotypes .
- Data interpretation : Compare selectivity indices (SI = IC₅₀normal/IC₅₀cancer) to assess therapeutic windows. Derivatives with SI >5 are prioritized .
Q. How can computational modeling predict reactivity for further functionalization?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C5 of the thienopyridine ring). Fukui indices predict susceptibility to nucleophilic attack .
- Docking studies : AutoDock Vina simulates binding to target proteins (e.g., EGFR kinase). Free energy scores <−8 kcal/mol suggest strong interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
